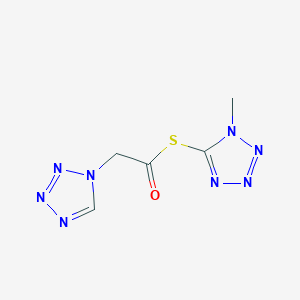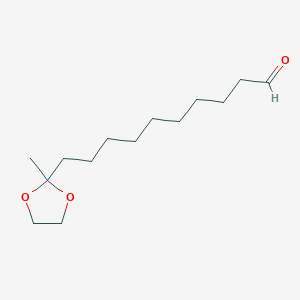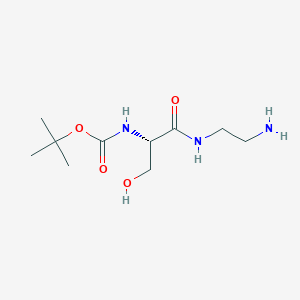
(S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate is a compound of interest in various fields of chemistry and biology. It is a derivative of carbamate, which is known for its role in protecting amine groups during chemical synthesis. The compound’s structure includes a tert-butyl group, an aminoethyl group, and a hydroxy-oxopropan-2-yl group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and (S)-3-hydroxy-2-oxopropanoic acid.
Reaction with Aminoethylamine: The tert-butyl carbamate is reacted with 2-aminoethylamine under controlled conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with (S)-3-hydroxy-2-oxopropanoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups.
Biology
The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules. Its structure allows for interactions with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a protecting group is particularly valuable in multi-step synthesis processes.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate: Lacks the (S)-configuration, leading to different stereochemical properties.
tert-butyl (1-((2-aminoethyl)amino)-3-oxo-1-oxopropan-2-yl)carbamate: Contains an additional oxo group, altering its reactivity and interactions.
tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate: Substituted with different functional groups, leading to variations in chemical behavior.
Uniqueness
The (S)-configuration of (S)-tert-butyl (1-((2-aminoethyl)amino)-3-hydroxy-1-oxopropan-2-yl)carbamate imparts specific stereochemical properties that influence its interactions with biological targets. This makes it unique compared to its non-chiral or differently substituted counterparts.
Propriétés
Numéro CAS |
234094-01-0 |
|---|---|
Formule moléculaire |
C10H21N3O4 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(2-aminoethylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C10H21N3O4/c1-10(2,3)17-9(16)13-7(6-14)8(15)12-5-4-11/h7,14H,4-6,11H2,1-3H3,(H,12,15)(H,13,16)/t7-/m0/s1 |
Clé InChI |
AVRPVGHXWJUMRL-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCCN |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
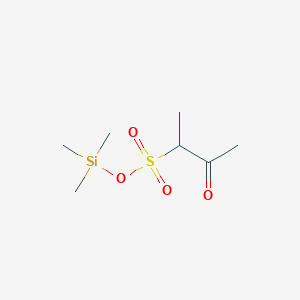
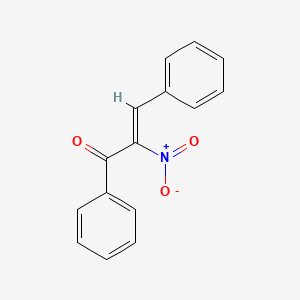
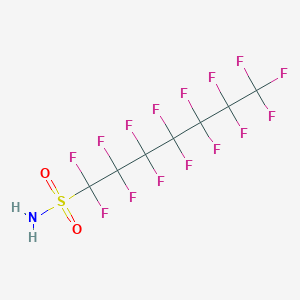

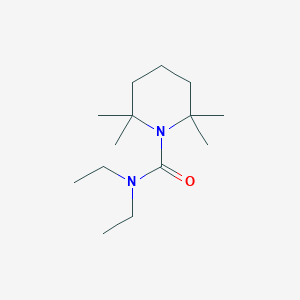
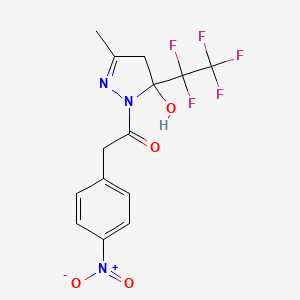

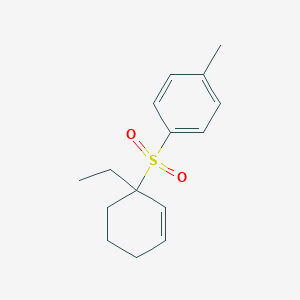
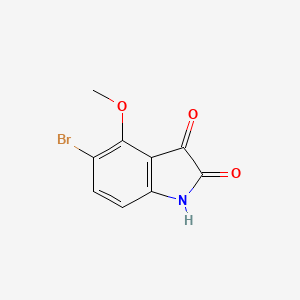
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)

